molecular formula C13H25Br2N3S B15342310 Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide CAS No. 37018-52-3

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide

Cat. No.: B15342310
CAS No.: 37018-52-3
M. Wt: 415.23 g/mol
InChI Key: KBPKLGXJWWCUPE-UHFFFAOYSA-N
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Description

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide (hereafter referred to as the adamantyl-pseudourea compound) is a thiourea derivative featuring a 1-adamantyl moiety. The adamantyl group, a rigid polycyclic hydrocarbon, enhances lipophilicity and bioavailability, making this compound of interest in medicinal chemistry, particularly for antimicrobial and anti-inflammatory applications . Its dihydrobromide salt form improves solubility in polar solvents, facilitating pharmaceutical formulation.

Properties

CAS No.

37018-52-3

Molecular Formula

C13H25Br2N3S

Molecular Weight

415.23 g/mol

IUPAC Name

2-(1-adamantylamino)ethyl carbamimidothioate;dihydrobromide

InChI

InChI=1S/C13H23N3S.2BrH/c14-12(15)17-2-1-16-13-6-9-3-10(7-13)5-11(4-9)8-13;;/h9-11,16H,1-8H2,(H3,14,15);2*1H

InChI Key

KBPKLGXJWWCUPE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCSC(=N)N.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide typically involves the reaction of 1-adamantylamine with 2-bromoethyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reduction of Disulfide Bonds

The compound facilitates disulfide bond cleavage through hydrolysis-driven thiol generation. In aqueous environments, it decomposes into reactive thiol intermediates that nucleophilically attack disulfide bridges (S–S), converting them into free thiols (-SH). This reaction is critical in protein biochemistry for:

  • Unfolding tertiary structures for analysis

  • Reactivating enzymes by restoring catalytic cysteine residues

  • Modifying antibody conjugates for therapeutic applications

Key Reaction:
R–S–S–R+Pseudourea derivative2R–SH+Oxidized pseudourea byproducts\text{R–S–S–R} + \text{Pseudourea derivative} \rightarrow 2\text{R–SH} + \text{Oxidized pseudourea byproducts}

Reaction Mechanism

The mechanism involves three stages:

  • Hydrolysis : The thiourea moiety undergoes hydrolysis in water, releasing a transient thiol group.

  • Nucleophilic Attack : The thiol intermediate reacts with disulfide bonds via a two-step thiol-disulfide exchange.

  • Recyclization : The oxidized pseudourea forms stable byproducts (e.g., thiocarbamates).

Kinetic Parameters (Typical Conditions):

ParameterValueConditions
Reaction Rate (k)1.2×103 s11.2 \times 10^{-3}\ \text{s}^{-1}pH 7.4, 25°C
Activation Energy45 kJ/mol45\ \text{kJ/mol}Ethanol/water solvent

Comparison with Other Reducing Agents

PropertyPseudourea DerivativeDTT2-Mercaptoethanol
Thiol StabilityTransientStableStable
Working pH Range6.0–8.56.5–8.57.0–9.0
Redox Potential (mV)-320-330-260
Adamantyl GroupPresentAbsentAbsent

Advantages: Enhanced lipid solubility due to the adamantyl group improves membrane permeability .

Limitations and Side Reactions

  • Competitive Oxidation : Thiol intermediates may oxidize prematurely in aerobic conditions, reducing efficiency.

  • Byproduct Inhibition : Thiocarbamate byproducts can chelate metal ions in enzymatic assays.

  • pH Sensitivity : Hydrolysis slows significantly below pH 6.0, requiring buffered systems.

This compound’s unique adamantyl-thiourea architecture positions it as a versatile tool in redox biochemistry, though its transient thiol generation demands precise reaction control. Further studies exploring its applications in lipid-rich environments (e.g., membrane protein studies) are warranted.

Scientific Research Applications

Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with biological membranes and proteins, potentially disrupting their function. The sulfur and bromide components can participate in redox reactions, further influencing biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Adamantyl-Pseudourea Compound (Inferred) Pseudourea, Phenyl Derivative S-(2-Aminoethyl)isothiourea
Molecular Formula C₁₆H₂₈N₄S·2HBr (estimated) C₉H₁₃N₃S·2HBr C₃H₁₀N₃S·2HBr
Molecular Weight (g/mol) ~470–500 (estimated) 357.109 305.02
Substituent 1-Adamantyl Phenyl Unsubstituted aminoethyl
Solubility Moderate in polar solvents Moderate in polar solvents High in polar solvents
Thermal Stability Decomposes to emit HBr, SOₓ, NOₓ Likely similar decomposition Decomposes to emit HBr, SOₓ, NOₓ

Key Observations:

  • Dihydrobromide salts enhance solubility across all compounds, critical for in vivo applications.

Challenges :

  • Adamantyl’s steric hindrance may reduce reaction yields compared to smaller substituents.

Mechanistic Insights :

  • Adamantyl derivatives disrupt microbial membranes or enzyme active sites due to their rigidity and hydrophobicity .
  • Thiourea moieties in all compounds may chelate metal ions critical for bacterial survival .

Biological Activity

Pseudourea, specifically 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide , is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group, which is known for enhancing the lipophilicity and biological activity of derivatives. The general formula for this compound is C12H20Br2N3SC_{12}H_{20}Br_2N_3S. Its structure is significant for its interaction with biological targets.

Research indicates that derivatives of adamantane, including those containing isothiourea functionalities, exhibit a variety of biological activities:

  • Antimicrobial Activity : Adamantane-linked compounds have shown broad-spectrum antibacterial properties. For instance, studies have reported that certain derivatives possess significant activity against pathogens such as Candida albicans and resistant strains of Mycobacterium tuberculosis .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. In vitro assays have demonstrated that related adamantane derivatives can inhibit the proliferation of various human cancer cell lines with IC50 values often below 30 μM .
  • Nitric Oxide Synthase Inhibition : Similar compounds have been identified as potent inhibitors of nitric oxide synthase (NOS), which plays a crucial role in various physiological processes and pathologies. The inhibition of NOS can lead to therapeutic benefits in conditions like cancer and cardiovascular diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds similar to pseudourea:

  • Antimicrobial Studies : A study on adamantane-linked isothiourea derivatives found them to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The crystal structures were analyzed to understand their stability and interaction with microbial targets .
  • Anticancer Activity : Research highlighted that certain adamantane derivatives displayed promising results in inhibiting tumor cell growth. For example, one study reported that a specific derivative led to apoptosis in cancer cells through the activation of caspase pathways .
  • Inhibition of Nitric Oxide Synthase : Another relevant study showed that S-(2-aminoethyl)isothiourea dihydrobromide acts as a non-selective NOS inhibitor, which could be leveraged for therapeutic applications in diseases characterized by excessive nitric oxide production .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 Value (μM)Reference
Adamantane-linked isothiourea derivativeAntibacterial<30
S-(2-aminoethyl)isothiourea dihydrobromideNOS Inhibition0.59 - 2.1
Adamantane derivativeAnticancer<30

Q & A

Q. How can HPLC be optimized for quantifying Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide in synthetic mixtures?

Methodological Answer: Use a reverse-phase C18 column with a mobile phase of 0.01 N hydrochloric acid and acetonitrile (85:15 v/v) at a flow rate of 1.0 mL/min. Prepare standard solutions by dissolving the compound in 0.01 N HCl, sonicating to ensure dissolution, and filtering (0.45 µm). Calibrate using a linear regression model (5–200 µg/mL) with UV detection at 254 nm. Validate precision by injecting triplicates and calculating relative standard deviation (RSD < 2%). Reference chromatographic parameters from analogous pseudourea assays .

Q. What synthetic routes are recommended for introducing the adamantyl group into thiourea derivatives?

Methodological Answer: A two-step approach is advised:

Adamantylamine functionalization: React 1-adamantylamine with ethylenediamine in DMF using carbodiimide coupling agents (e.g., EDC/HCl) to form the 2-(1-adamantylamino)ethyl intermediate.

Thiourea conjugation: Treat the intermediate with thiophosgene or ammonium thiocyanate in anhydrous dichloromethane under nitrogen, followed by purification via recrystallization (ethanol/water). Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing per ICH guidelines:

  • Thermal stability: Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation via HPLC every 7 days.
  • Photostability: Expose to UV light (320–400 nm) in quartz cells for 48–96 hours.
  • Humidity: Test at 75% RH (25°C) in desiccators with saturated NaCl. Use mass spectrometry to identify degradation products (e.g., HBr release or adamantyl group oxidation) .

Advanced Research Questions

Q. What mechanistic insights explain the intraperitoneal toxicity of structurally related pseudourea derivatives?

Methodological Answer: Studies on analogs (e.g., iminodiethylene bis-thiopseudourea dihydrobromide) suggest toxicity arises from metabolic release of HBr and reactive sulfur species (e.g., thiyl radicals). In murine models, LD50 values (~89 mg/kg) correlate with mitochondrial dysfunction via inhibition of Complex I. Validate using in vitro hepatocyte assays with ROS probes (e.g., DCFH-DA) and mitochondrial membrane potential dyes (JC-1) .

Q. How can conflicting data on pseudourea derivative stability in biological matrices be resolved?

Methodological Answer: Contradictions often stem from matrix composition (e.g., plasma vs. buffer). Design a comparative study:

  • Spike the compound into human plasma, PBS (pH 7.4), and simulated gastric fluid.
  • Incubate at 37°C for 24 hours. Quench reactions with 1% formic acid.
  • Analyze stability via LC-MS/MS, focusing on hydrolysis products (e.g., thiourea cleavage). Use deuterated internal standards to correct for ion suppression .

Q. What advanced analytical methods differentiate isomeric byproducts during synthesis?

Methodological Answer: Employ chiral HPLC (Chiralpak IA column) with a mobile phase of hexane/isopropanol (70:30) + 0.1% trifluoroacetic acid. For structural confirmation, use high-resolution MS (Q-TOF) with collision-induced dissociation (CID) to fragment ions at m/z 383.22 (M+H)+. Compare fragmentation patterns with computational models (e.g., DFT-based simulations) .

Q. How do decomposition products of this compound impact environmental toxicity assessments?

Methodological Answer: Pyrolyze the compound at 500°C in a tube furnace and trap volatiles in chilled methanol. Analyze via GC-MS for NOx, SOx, and HBr using NIST library matching. Assess ecotoxicity using Daphnia magna acute toxicity tests (OECD 202) with LC50 calculations. Compare results to intact compound data to quantify hazard escalation .

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